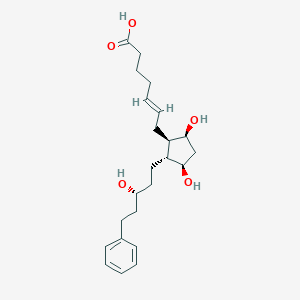

tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

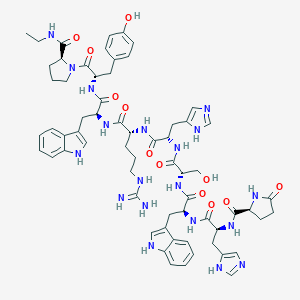

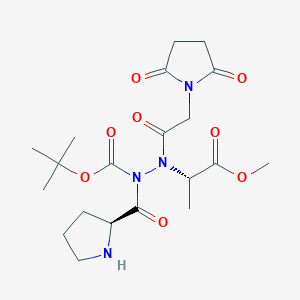

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester, also known as Boc-PSG-Me, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the peptide PSG, which is known for its ability to inhibit the activity of enzymes such as angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Boc-PSG-Me has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.

Wirkmechanismus

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester inhibits the activity of ACE and NEP by binding to their active sites. ACE is responsible for the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. NEP is involved in the degradation of various peptides, including amyloid beta, which accumulates in the brains of Alzheimer's disease patients. By inhibiting the activity of ACE and NEP, tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can reduce the levels of angiotensin II and amyloid beta, respectively.

Biochemische Und Physiologische Effekte

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can inhibit the activity of ACE and NEP with high potency and selectivity. In vivo studies have shown that tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can reduce blood pressure in hypertensive rats and improve cognitive function in Alzheimer's disease models. These effects are attributed to the inhibition of ACE and NEP by tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has several advantages for lab experiments, including its high potency and selectivity as an ACE and NEP inhibitor. It is also relatively easy to synthesize using SPPS or solution-phase peptide synthesis. However, tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has some limitations, including its cost and the need for specialized equipment and expertise to synthesize and handle peptides.

Zukünftige Richtungen

There are several future directions for the study of tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester. One potential application is the development of new drugs for the treatment of hypertension and heart failure. Another potential application is the development of new drugs for the treatment of Alzheimer's disease. In addition, tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester could be used as a tool for the study of ACE and NEP inhibitors and their mechanisms of action. Finally, further research could be conducted to optimize the synthesis and purification methods for tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester to reduce its cost and increase its accessibility for scientific research.

Synthesemethoden

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can be synthesized using different methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a solid support, while solution-phase peptide synthesis involves the coupling of amino acids in a solution. Both methods have been used to synthesize tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester with high purity and yield.

Wissenschaftliche Forschungsanwendungen

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has been used in various scientific research applications, including the study of ACE and NEP inhibitors. ACE inhibitors are commonly used to treat hypertension and heart failure, while NEP inhibitors have potential applications in the treatment of Alzheimer's disease. tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has been shown to be a potent inhibitor of both ACE and NEP, making it a promising compound for the development of new drugs.

Eigenschaften

CAS-Nummer |

142453-08-5 |

|---|---|

Produktname |

tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester |

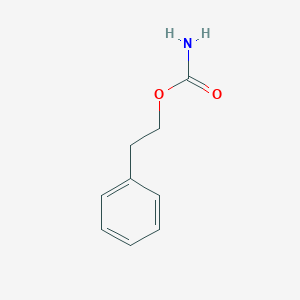

Molekularformel |

C20H30N4O8 |

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

methyl (2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-pyrrolidine-2-carbonyl]amino]amino]propanoate |

InChI |

InChI=1S/C20H30N4O8/c1-12(18(29)31-5)23(16(27)11-22-14(25)8-9-15(22)26)24(19(30)32-20(2,3)4)17(28)13-7-6-10-21-13/h12-13,21H,6-11H2,1-5H3/t12-,13-/m0/s1 |

InChI-Schlüssel |

OWSCRYZTKYSSOC-STQMWFEESA-N |

Isomerische SMILES |

C[C@@H](C(=O)OC)N(C(=O)CN1C(=O)CCC1=O)N(C(=O)[C@@H]2CCCN2)C(=O)OC(C)(C)C |

SMILES |

CC(C(=O)OC)N(C(=O)CN1C(=O)CCC1=O)N(C(=O)C2CCCN2)C(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C(=O)OC)N(C(=O)CN1C(=O)CCC1=O)N(C(=O)C2CCCN2)C(=O)OC(C)(C)C |

Synonyme |

Boc-Pro-Asu-Gly-Ala-OMe BPAGAOMe tert-butyloxycarbonyl-L-prolyl-L-aminosuccinyl-glycyl-L-alanine methyl ester tert-butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester tert-butyloxycarbonylprolylaminosuccinylglycylalanine methyl este |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)